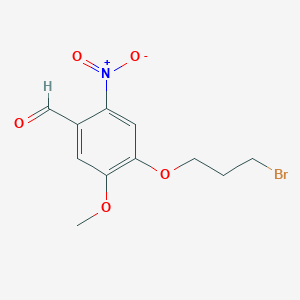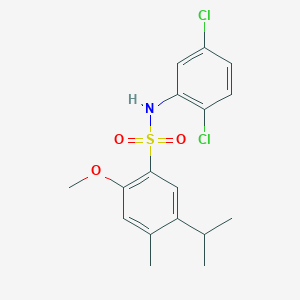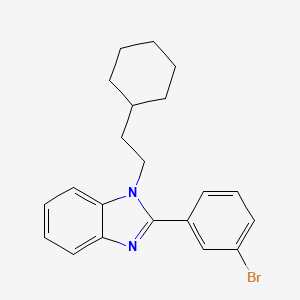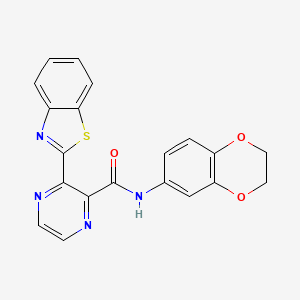
4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C10H11BrO2 It is a derivative of benzaldehyde, characterized by the presence of a bromopropoxy group, a methoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxy-2-nitrobenzaldehyde as the starting material.
Bromopropylation: The 5-methoxy-2-nitrobenzaldehyde undergoes a bromopropylation reaction with 1,3-dibromopropane in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). This step introduces the 3-bromopropoxy group to the benzaldehyde.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) in ethanol or methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products
Nucleophilic Substitution: Substituted derivatives such as 4-(3-azidopropoxy)-5-methoxy-2-nitrobenzaldehyde.
Reduction: 4-(3-Bromopropoxy)-5-methoxy-2-aminobenzaldehyde.
Oxidation: 4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid.
Scientific Research Applications
4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Materials Science: It can be used in the development of novel materials with specific properties, such as liquid crystals or polymers with unique optical or electronic characteristics.
Biological Studies: The compound can be used as a probe or reagent in biochemical assays to study enzyme activities or cellular processes.
Mechanism of Action
The mechanism of action of 4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzaldehyde depends on its specific application. For instance:
Biological Activity: If the compound or its derivatives exhibit biological activity, the mechanism may involve interactions with specific molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Chemical Reactions: In chemical reactions, the bromopropoxy group can act as a leaving group in nucleophilic substitution reactions, while the nitro group can participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromopropoxy)benzaldehyde:
4-(3-Bromopropoxy)-2H-chromen-2-one: Contains a chromenone moiety instead of a benzaldehyde, which may confer different biological activities and chemical properties.
4-(4-(3-Bromopropoxy)phenyl)-3-cyano-1,2,5-thiadiazole 2-oxide: Contains a thiadiazole ring and a cyano group, which may enhance its biological activity against specific targets.
Uniqueness
4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzaldehyde is unique due to the combination of its functional groups (bromopropoxy, methoxy, and nitro) on the benzaldehyde core
Properties
Molecular Formula |
C11H12BrNO5 |
|---|---|
Molecular Weight |
318.12 g/mol |
IUPAC Name |
4-(3-bromopropoxy)-5-methoxy-2-nitrobenzaldehyde |
InChI |
InChI=1S/C11H12BrNO5/c1-17-10-5-8(7-14)9(13(15)16)6-11(10)18-4-2-3-12/h5-7H,2-4H2,1H3 |
InChI Key |
OXOGJQOBCNDQEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,2-a]pyridine-2-methanamine, 6-methyl-N-phenyl-](/img/structure/B11479956.png)
![7-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11479958.png)
![N-[1-(2-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B11479959.png)
![N-[(3Z)-4-amino-3-cyano-1,1,1-trifluoro-2-(trifluoromethyl)pent-3-en-2-yl]-3-cyclohexylpropanamide](/img/structure/B11479960.png)
![2-[4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-methoxyphenoxy]acetamide](/img/structure/B11479964.png)
![Benzimidazo[2,1-a]phthalazin-10-amine](/img/structure/B11479968.png)

![8-(2,4-dichlorophenyl)-13-(3,4-dihydroxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11479981.png)

![Isopropyl 2-methyl-5-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B11479989.png)
![(2E)-2-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-6-hydroxy-1,2-dihydro-3H-indol-3-one](/img/structure/B11480004.png)
![5-(4-Methoxyphenyl)-3'-nitro-6'A,11'-dihydro-5'H-spiro[1,5-diazinane-3,6'-isoindolo[2,1-A]quinoline]-2,4,6-trione](/img/structure/B11480005.png)
![Ethyl 2-[2-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinolin-3-yl]-2-oxoacetate](/img/structure/B11480020.png)
